molecular formula C25H24ClN3O3S B2508307 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea CAS No. 946291-72-1

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea

Cat. No.: B2508307
CAS No.: 946291-72-1
M. Wt: 482
InChI Key: TUPSETOOCQLGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes. The unique structure of this compound, featuring an indole moiety, a sulfonyl group, and a chlorophenyl urea, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other methods.

    Sulfonylation: Introduction of the sulfonyl group to the indole ring using sulfonyl chlorides under basic conditions.

    Urea Formation: Coupling the sulfonylated indole with a chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a hypoglycemic agent or in other therapeutic areas.

Mechanism of Action

The mechanism of action for compounds like 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea typically involves interaction with specific molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Other compounds in this class, such as glibenclamide or glipizide, which are used as hypoglycemic agents.

    Indole Derivatives: Compounds like indomethacin or serotonin, which have an indole moiety and diverse biological activities.

Uniqueness

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-18-24(22-12-5-6-13-23(22)29(18)17-19-8-3-2-4-9-19)33(31,32)15-14-27-25(30)28-21-11-7-10-20(26)16-21/h2-13,16H,14-15,17H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSETOOCQLGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.